Cefminox sodium hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O7S3.Na.7H2O/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;;;;;;;;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);;7*1H2/q;+1;;;;;;;/p-1/t8?,14-,16+;;;;;;;;/m1......../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJKKRQPRMHOX-IJARWDBPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N7NaO14S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647835 | |
| Record name | Sodium (6R,7S)-7-{2-[(2-amino-2-carboxyethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--water (1/1/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88641-36-5 | |
| Record name | Sodium (6R,7S)-7-{2-[(2-amino-2-carboxyethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--water (1/1/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Cefminox Sodium Hydrate S Biological Activity
Molecular Mechanism of Action as a β-Lactam Antibiotic
Like all β-lactam antibiotics, the primary mechanism of Cefminox (B1203254) involves the critical inhibition of bacterial cell wall synthesis. biosynth.com This process is fundamental to bacterial survival, providing structural support and protection against osmotic pressure. patsnap.comtoku-e.com
The antibacterial action of Cefminox sodium hydrate (B1144303) is initiated by its interference with the final stage of peptidoglycan synthesis. toku-e.com Peptidoglycan, an essential polymer in most bacterial cell walls, is composed of long glycan chains cross-linked by short peptide bridges. patsnap.com Cefminox specifically inhibits the enzymatic activity responsible for forming these cross-links. biosynth.compatsnap.com This inhibition prevents the formation of a stable, rigid cell wall structure. patsnap.com The resulting weakened cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. toku-e.compatsnap.com The enzymes targeted by Cefminox are responsible for catalyzing the formation of crucial cross-links, such as the pentaglycine (B1581309) bridge between alanine (B10760859) and lysine (B10760008) residues, which provides strength to the cell wall. toku-e.com
The molecular targets of Cefminox are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.compatsnap.com These proteins are transpeptidases that catalyze the final steps of peptidoglycan cross-linking. youtube.com Cefminox binds to these PBPs, effectively acylating their active site and inhibiting their enzymatic function. patsnap.com This binding action halts the construction and repair of the peptidoglycan layer, triggering the cascade that leads to bacterial cell death. patsnap.comontosight.ai Cefminox exhibits a high affinity for a broad range of PBPs, which contributes to its wide spectrum of antibacterial activity against various Gram-positive and Gram-negative organisms. patsnap.comnih.gov
The cornerstone of Cefminox's antibacterial activity is its β-lactam ring, a four-membered cyclic amide that is a shared structural feature of all β-lactam antibiotics. patsnap.comontosight.aifrontiersin.org This ring is chemically strained and mimics the structure of the D-alanine-D-alanine motif found at the terminus of peptidoglycan precursor units. frontiersin.org This structural mimicry allows Cefminox to fit into the active site of PBPs. frontiersin.org Once positioned, the strained ring undergoes nucleophilic attack by a serine residue in the PBP active site, leading to the opening of the ring and the formation of a stable, covalent bond with the enzyme. youtube.comfrontiersin.org This irreversible acylation inactivates the PBP, thereby blocking cell wall synthesis. youtube.com The integrity of this β-lactam ring is therefore absolutely critical for the antibiotic's bactericidal effect. patsnap.com
Enzymatic Stability and Resistance to β-Lactamases
A significant challenge in antibiotic therapy is the production of β-lactamase enzymes by bacteria, which can inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. youtube.commdpi.com Cefminox possesses features that grant it considerable stability against these enzymes. patsnap.compatsnap.com
Cefminox is classified as a cephamycin, a specific type of cephalosporin (B10832234) characterized by the presence of a 7α-methoxy group on the β-lactam ring. researchgate.net This methoxy (B1213986) group provides steric hindrance, physically obstructing the approach of β-lactamase enzymes to the β-lactam ring. This structural feature is a key determinant that confers Cefminox with high resistance against hydrolysis by various β-lactamases, including Class C (AmpC) enzymes. mdpi.comresearchgate.net This inherent stability enhances its effectiveness against many β-lactamase-producing bacterial strains. patsnap.compatsnap.com
Cefminox has demonstrated superior stability and activity compared to other β-lactam agents, particularly against anaerobic bacteria, which are often β-lactamase producers. nih.gov A comparative study involving 357 clinical anaerobic isolates demonstrated that Cefminox was the most active β-lactam antibiotic tested. nih.govnih.gov It exhibited lower minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates compared to other cephamycins like cefoxitin (B1668866) and cefotetan (B131739), as well as other cephalosporins. nih.gov
The table below, based on data from a comprehensive in-vitro study, illustrates the comparative activity of Cefminox against a panel of anaerobic bacteria. nih.gov
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefminox | 1.0 | 16.0 |
| Cefoxitin | 2.0 | 64.0 |
| Cefotetan | 2.0 | 128.0 |
| Moxalactam | 2.0 | 64.0 |
| Ceftizoxime | 4.0 | >128.0 |
| Cefotiam | 16.0 | >128.0 |
| Cefamandole | 8.0 | >128.0 |
| Cefoperazone | 4.0 | 128.0 |
| Clindamycin | 0.5 | 8.0 |
| Metronidazole | 1.0 | 4.0 |
Data sourced from Jacobs, M. R., & et al. (1998). In Vitro Activities of Cefminox against Anaerobic Bacteria Compared with Those of Nine Other Compounds. Antimicrobial Agents and Chemotherapy, 42(3), 495–501. nih.gov
This stability against β-lactamases broadens Cefminox's spectrum of utility, making it a valuable agent against infections caused by resistant pathogens. toku-e.compatsnap.com
Cellular Permeation and Intracellular Targeting
The efficacy of Cefminox sodium hydrate as a bactericidal agent is fundamentally dependent on its ability to first penetrate the bacterial cellular envelope and then bind to specific intracellular targets to exert its effect. Research has elucidated this process, revealing a mechanism centered on the disruption of cell wall synthesis.
As a beta-lactam antibiotic, the journey of Cefminox begins at the bacterial cell surface. Its ability to traverse the complex outer layers of bacteria, particularly in Gram-negative species, is a critical first step for its antibacterial action. patsnap.com Studies have indicated that Cefminox has an effective capacity to penetrate bacterial cell walls, allowing it to reach the periplasmic space where its primary targets are located. patsnap.comnih.gov This permeation is a prerequisite for its interaction with the enzymes responsible for maintaining cell wall integrity.
The principal intracellular targets of Cefminox are a group of enzymes known as penicillin-binding proteins (PBPs). patsnap.compatsnap.com These proteins are anchored in the cytoplasmic membrane and play a crucial role in the final steps of peptidoglycan synthesis. patsnap.com Peptidoglycan is an essential polymer that forms the mesh-like bacterial cell wall, providing structural support and protection against osmotic lysis. patsnap.com By binding to these PBPs, Cefminox acylates the enzyme's active site, thereby inhibiting their enzymatic activity. patsnap.comebi.ac.uk This action blocks the transpeptidation step, which is the cross-linking of peptidoglycan chains, leading to the formation of a weakened and defective cell wall. nih.govamerigoscientific.com The compromised structural integrity ultimately results in cell lysis and bacterial death. patsnap.com
Cefminox exhibits a broad spectrum of activity, which is attributed to its high affinity for a wide range of PBPs in different bacteria. patsnap.com Detailed investigations in Escherichia coli have provided specific insights into its targeting profile. Cefminox demonstrates a strong binding affinity for the high-molecular-weight PBPs—specifically PBP-1A, PBP-1Bs, and PBP-3—which are essential for cell elongation and division. nih.gov Notably, it does not show a high affinity for PBP-2. nih.gov Furthermore, Cefminox has a very high affinity for the low-molecular-weight PBPs: PBP-4, PBP-5, and PBP-6. nih.gov These proteins are involved in the maturation and recycling of peptidoglycan. The inhibition of these carboxypeptidases at extremely low concentrations underscores the potent and multifaceted targeting of Cefminox. nih.gov
The lytic action of Cefminox has been observed to be particularly potent and is not significantly diminished by a slow bacterial growth rate. nih.gov This is a distinctive feature compared to some other beta-lactam antibiotics. nih.gov Research comparing its effects on E. coli at different growth temperatures (37°C vs. 12°C) showed that while the minimal concentration required for lysis increased slightly at the lower temperature, its efficacy remained high. nih.gov This sustained activity against slowly growing bacteria is attributed to its exceptionally strong ability to induce the release of cell wall peptidoglycan fragments, a measure of its lytic power that is not directly proportional to its minimum inhibitory concentration (MIC). nih.gov
The table below summarizes the documented binding affinities of Cefminox for specific penicillin-binding proteins in Escherichia coli.
| Target Protein | Binding Affinity | Function of Target | Reference |
| PBP-1A | High | Peptidoglycan synthesis (transglycosylase and transpeptidase) | nih.gov |
| PBP-1Bs | High | Peptidoglycan synthesis (transglycosylase and transpeptidase) | nih.gov |
| PBP-2 | Low | Cell shape maintenance | nih.gov |
| PBP-3 | High | Septum formation during cell division | nih.gov |
| PBP-4 | Very High | D-alanine carboxypeptidase IB, peptidoglycan cross-linking | nih.gov |
| PBP-5/6 | Very High | D-alanine carboxypeptidase IA, peptidoglycan cross-linking | nih.gov |
Spectrum of Antimicrobial Activity: in Vitro Characterization and Comparative Studies
Broad-Spectrum Efficacy Against Bacterial Pathogens
Cefminox (B1203254) exhibits a broad spectrum of antibacterial activity, encompassing Gram-positive, Gram-negative, and anaerobic microorganisms. toku-e.comamerigoscientific.com
Activity Against Gram-Positive Microorganisms
While cefminox is particularly noted for its activity against Gram-negative and anaerobic bacteria, it also possesses activity against various Gram-positive organisms. nih.gov However, in comparative studies, other cephalosporins like cefoxitin (B1668866) have demonstrated greater potency against Gram-positive cocci. ebi.ac.uk All Gram-positive strains tested in one study were found to be negative for β-lactamase production. nih.govasm.org
Activity Against Gram-Negative Microorganisms
Cefminox has demonstrated significant in vitro activity against a range of clinically important Gram-negative bacteria. ebi.ac.uk It has shown particular effectiveness against species such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, Serratia marcescens, and Yersinia enterocolitica. nih.gov Studies have indicated that cefminox can be 4 to 16 times more active than cefoxitin against enteric Gram-negative bacilli. ebi.ac.uk However, its efficacy against Enterobacter spp., Pseudomonas aeruginosa, and Acinetobacter spp. has been shown to be limited. ebi.ac.uk
Specific Efficacy Against Anaerobic Bacterial Species
A hallmark of cefminox's antimicrobial profile is its potent activity against anaerobic bacteria. toku-e.comamerigoscientific.comnih.gov It is particularly effective against the Bacteroides fragilis group, which are common culprits in anaerobic infections. nih.gov In comparative analyses, cefminox was found to be the most active β-lactam against a panel of 357 anaerobic isolates. asm.org Its activity against Bacteroides fragilis was comparable to latamoxef (B1674534) and superior to cefoxitin. Cefminox has also demonstrated strong activity against fusobacteria, peptostreptococci, and clostridia, including Clostridium difficile. nih.govasm.org
Quantitative Susceptibility Profiling in Vitro
The in vitro potency of cefminox is quantified through the determination of minimum inhibitory concentrations (MICs) and through time-kill kinetic studies, which assess its bactericidal effects.
Determination of Minimum Inhibitory Concentrations (MICs) and MIC50/MIC90 Values
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. harvard.edu The MIC50 and MIC90 values represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively. nih.govophed.net These values are crucial for evaluating the in vitro activity of an antibiotic against a population of bacterial strains. nih.gov
Against Gram-negative bacteria, a study in China reported an MIC50 of 1.0 mg/L and an MIC90 of 4.0 mg/L for cefminox against Escherichia coli. ebi.ac.uknih.gov Another study in South India found a low MIC50 of 1 µg/ml for cefminox against E. coli. nih.gov
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Overall Anaerobes | 1.0 nih.govasm.org | 16.0 nih.govasm.org |
| Bacteroides fragilis | - | 2.0 nih.govasm.org |
| Bacteroides thetaiotaomicron | - | 4.0 nih.govasm.org |
| Fusobacteria | - | 1.0 nih.govasm.org |
| Peptostreptococci | - | 2.0 nih.govasm.org |
| Clostridium difficile | - | 2.0 nih.govasm.org |
| Escherichia coli | 1.0 ebi.ac.uknih.gov | 4.0 ebi.ac.uknih.gov |
Bactericidal Activity and Time-Kill Kinetics Studies
Time-kill kinetics studies provide insight into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. nih.govmdpi.com Cefminox has been shown to exert a bactericidal effect, meaning it actively kills the bacteria rather than just inhibiting their growth. wikipedia.org In fact, a comparison of its MICs and minimum bactericidal concentrations (MBCs) revealed that cefminox achieves a complete bactericidal effect at a concentration that inhibits bacterial growth.
In time-kill studies with six representative anaerobic species, cefminox at its MIC was bactericidal (defined as 99.9% killing) against all strains after 48 hours. nih.gov Notably, at four times its MIC, cefminox was bactericidal against all tested strains within 24 hours. nih.gov Further demonstrating its rapid action, at twice its MIC, cefminox produced the most rapid effect among the tested compounds, achieving 90% killing of all strains after just 3 hours. nih.gov
Comparative Antimicrobial Potency
In vitro studies have demonstrated the potent antimicrobial activity of Cefminox compared to other cephalosporins and antibiotics. An agar (B569324) dilution study involving 357 anaerobic bacterial isolates found Cefminox to be the most active β-lactam tested, with a Minimum Inhibitory Concentration for 50% of isolates (MIC₅₀) of 1.0 μg/ml and an MIC for 90% of isolates (MIC₉₀) of 16.0 μg/ml. nih.gov In the same study, other β-lactams showed lower activity. nih.gov For instance, cefoxitin had an MIC₅₀ of 2.0 μg/ml and an MIC₉₀ of 64.0 μg/ml, while cefotetan (B131739) showed an MIC₅₀ of 2.0 μg/ml and an MIC₉₀ of 128.0 μg/ml. nih.gov
Cefminox has shown particular efficacy against members of the Bacteroides fragilis group and other anaerobes. nih.gov It was especially active against B. fragilis (MIC₉₀, 2.0 μg/ml), Bacteroides thetaiotaomicron (MIC₉₀, 4.0 μg/ml), fusobacteria (MIC₉₀, 1.0 μg/ml), peptostreptococci (MIC₉₀, 2.0 μg/ml), and clostridia, including Clostridium difficile (MIC₉₀, 2.0 μg/ml). nih.gov However, against Prevotella, Porphyromonas, and Peptostreptococcus species, cefoxitin was occasionally observed to be twofold more active than Cefminox. nih.gov
Further research has indicated that Cefminox can be 4 to 16 times more active than cefoxitin against enteric Gram-negative bacilli commonly associated with intra-abdominal and gynecological infections. ebi.ac.uk Conversely, cefoxitin demonstrated four times greater activity against Gram-positive cocci. ebi.ac.uk Time-kill studies have also highlighted the rapid bactericidal effect of Cefminox. At twice its MIC, Cefminox produced the most rapid killing effect, achieving 90% killing of all tested anaerobic strains within 3 hours. nih.gov
Table 1: Comparative In Vitro Activity of Cefminox and Other Antibiotics Against Anaerobic Bacteria
| Antibiotic | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |
|---|---|---|
| Cefminox | 1.0 | 16.0 |
| Cefoxitin | 2.0 | 64.0 |
| Cefotetan | 2.0 | 128.0 |
| Moxalactam | 2.0 | 64.0 |
| Ceftizoxime | 4.0 | >128.0 |
| Cefotiam | 16.0 | >128.0 |
| Cefamandole | 8.0 | >128.0 |
| Cefoperazone | 4.0 | 128.0 |
| Clindamycin | 0.5 | 8.0 |
| Metronidazole | 1.0 | 4.0 |
Data sourced from a study of 357 anaerobic isolates. nih.gov
Cefminox's stability in the presence of β-lactamases contributes to its activity against certain resistant bacterial strains. patsnap.comnih.gov It has demonstrated effectiveness against β-lactamase-producing anaerobes. nih.gov Some research suggests Cefminox is active against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. plos.org
In a study of clinical isolates from South India, the in vitro activity of Cefminox was evaluated against several Gram-negative pathogens. For Escherichia coli, the MIC₅₀ and MIC₉₀ of Cefminox were 1.0 mg/L and 4.0 mg/L, respectively. ebi.ac.uk The study also included data on other resistant pathogens, though interpretative criteria for Cefminox were not always available. plos.org For instance, against Klebsiella pneumoniae, the MIC₅₀ and MIC₉₀ of biapenem (B1666964) were 0.25 mg/L and 1.0 mg/L, respectively, while for Cefminox against E. coli these values were higher. ebi.ac.uk Against Pseudomonas aeruginosa, amikacin (B45834) and colistin (B93849) were found to be the most active agents. ebi.ac.uk
It is important to note that while Cefminox shows promise against certain resistant strains, it is not effective against all. For example, both Cefminox and cefoxitin have been shown to be ineffective against Enterobacter spp., Pseudomonas aeruginosa, and Acinetobacter spp. ebi.ac.uk A study on Gram-negative clinical isolates in South India reported high MIC₅₀ and MIC₉₀ values for Cefminox against E. coli, Klebsiella spp., P. aeruginosa, and Acinetobacter spp., though specific interpretative criteria were not available. plos.org
Table 2: MIC Data for Cefminox Against Selected Bacterial Species
| Organism | MIC Range (μg/ml) |
|---|---|
| Clostridioides difficile | 2 - 4 |
| Escherichia coli | 0.125 - 16 |
| Pseudomonas aeruginosa | 256 |
Data sourced from TOKU-E.com. wikipedia.org
Molecular Mechanisms of Bacterial Resistance to Cefminox Sodium Hydrate
Elucidation of β-Lactamase-Mediated Resistance Pathways
The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. mdpi.comfrontiersin.org Cefminox (B1203254), a cephamycin, is distinguished by the presence of a 7α-methoxy group, which provides considerable stability against hydrolysis by many common β-lactamases, including various plasmid-mediated enzymes. mdpi.comgriffith.edu.au
However, the relentless evolution of bacteria has led to the emergence of specific β-lactamases capable of overcoming this structural advantage. Resistance to Cefminox is often mediated by the acquisition and expression of potent β-lactamase genes. A primary example is the plasmid-mediated AmpC-type β-lactamase. nih.gov For instance, the MOX-1 enzyme, first isolated from Klebsiella pneumoniae, shows significant sequence homology with the chromosomal AmpC β-lactamase of Pseudomonas aeruginosa and confers high-level resistance to a broad spectrum of β-lactams, including Cefminox. nih.gov Similarly, the DHA-1 β-lactamase, another plasmid-mediated AmpC enzyme, has been implicated in Cefminox resistance in clinical isolates of K. pneumoniae. nih.gov
In anaerobic bacteria, particularly the Bacteroides fragilis group, β-lactamase production is a common resistance strategy. nih.gov Several enzymes have been characterized in B. fragilis that contribute to resistance against β-lactams. While Cefminox is generally stable against many of these, high-level resistance can be conferred by specific β-lactamases. nih.govmdpi.com The primary enzymes include:
CepA: A cephalosporinase (B13388198) that hydrolyzes penicillins and many cephalosporins. nih.govmdpi.com
CfxA: An enzyme that confers resistance to cephalosporins, including some cephamycins. nih.govmdpi.com
CfiA: A metallo-β-lactamase that requires zinc ions for activity and can hydrolyze carbapenems and other β-lactams. Its expression is a key factor in carbapenem (B1253116) resistance. nih.govdovepress.com
The genes encoding these enzymes can be located on the chromosome or on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. mdpi.com The production of these enzymes, particularly the AmpC-type and metallo-β-lactamases, represents a significant pathway for Cefminox resistance.
Table 1: Key β-Lactamases Associated with Cefminox Resistance
| Enzyme Class | Specific Enzyme | Typical Bacterial Species | Genetic Location | Mechanism of Action |
| Ambler Class C | MOX-1 | Klebsiella pneumoniae | Plasmid | Hydrolysis of the β-lactam ring; confers resistance to broad-spectrum cephalosporins and cephamycins. nih.gov |
| Ambler Class C | DHA-1 | Klebsiella pneumoniae | Plasmid | Hydrolysis of the β-lactam ring; associated with resistance to cefoxitin (B1668866) and carbapenems. nih.gov |
| Ambler Class A (2e) | CepA | Bacteroides fragilis | Chromosome | Hydrolyzes penicillins and cephalosporins. nih.govmdpi.com |
| Ambler Class A (2e) | CfxA | Bacteroides fragilis | Chromosome/Plasmid | Confers resistance to various cephalosporins. nih.govmdpi.com |
| Ambler Class B | CfiA | Bacteroides fragilis | Chromosome | Metallo-β-lactamase that hydrolyzes a broad range of β-lactams, including carbapenems. nih.govdovepress.com |
Alterations in Penicillin-Binding Proteins as Resistance Determinants
The bactericidal action of Cefminox, like all β-lactam antibiotics, stems from its ability to inhibit bacterial cell wall synthesis. jidc.org It achieves this by covalently binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. mdpi.comjidc.org Resistance can emerge through structural modifications of these PBP targets, which reduce their binding affinity for the antibiotic. nih.gov
This mechanism is a critical determinant of resistance in both Gram-positive and Gram-negative bacteria. nih.govnih.gov The development of resistance often involves a stepwise accumulation of mutations in the genes encoding PBPs. nih.gov For example, in Streptococcus pneumoniae, high-level penicillin resistance is primarily due to mutations in several PBP genes, including pbp1a, pbp2x, and pbp2b, resulting from recombination with PBP genes from other naturally resistant streptococcal species. nih.gov
In Klebsiella pneumoniae, alterations in PBPs are a known mechanism of resistance alongside β-lactamase production. mdpi.com Similarly, studies on the evolution of resistance to other cephalosporins, such as ceftriaxone (B1232239) in Neisseria gonorrhoeae, have shown that specific mutations in the penA gene, which encodes PBP2, are central to the development of resistance. nih.gov These alterations can decrease the acylation efficiency of the antibiotic or increase the dissociation constant, ultimately reducing the inhibitory effect. nih.gov While specific studies detailing the precise PBP mutations that confer resistance solely to Cefminox are limited, the principle is well-established for the β-lactam class. It is highly probable that similar mechanisms, involving mutations that alter the conformational structure of the PBP active site, are key determinants in the development of Cefminox resistance.
Role of Efflux Pump Systems in Bacterial Resistance
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.gov This process lowers the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. frontiersin.orgmdpi.com Efflux pumps are major contributors to intrinsic and acquired multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. nih.gov These pumps are generally classified into several major superfamilies based on their structure, energy source, and substrate specificity.
The primary efflux pump superfamilies involved in antibiotic resistance are:
Resistance-Nodulation-Cell Division (RND) Superfamily: Predominantly found in Gram-negative bacteria, these are complex tripartite systems that span both the inner and outer membranes. nih.govnih.gov They utilize the proton motive force to expel a broad range of substrates, including β-lactams. frontiersin.orgmdpi.com The AcrAB-TolC system in E. coli and MexAB-OprM in P. aeruginosa are well-characterized examples. frontiersin.orgnih.gov
Major Facilitator Superfamily (MFS): This is one of the largest groups of secondary transporters, found in all kingdoms of life. frontiersin.org They typically function as single-polypeptide chains and use the proton motive force to transport substrates. The NorA pump in Staphylococcus aureus is an MFS transporter known to confer resistance to fluoroquinolones. mdpi.com
ATP-Binding Cassette (ABC) Superfamily: These are primary transporters that couple ATP hydrolysis to the transport of substrates across the cell membrane. frontiersin.orgmicropspbgmu.ru They are ubiquitous and involved in the efflux of various compounds.
Small Multidrug Resistance (SMR) Superfamily: These are small membrane proteins that typically function as homodimers and use the proton motive force. micropspbgmu.ru
Multidrug and Toxic Compound Extrusion (MATE) Family: These pumps utilize either a sodium ion or proton gradient to expel cationic drugs. micropspbgmu.ru
While β-lactams are generally considered poor substrates for many efflux pumps compared to other antibiotic classes, overexpression of certain pumps can contribute to reduced susceptibility. Evidence for the direct role of efflux pumps in Cefminox resistance is emerging. A study in Corynebacterium glutamicum identified a MarR-family transcriptional regulator, CarR, that modulates resistance to a variety of antibiotics. Deletion of the carR gene resulted in increased sensitivity to several agents, including Cefminox (CXM), suggesting that CarR regulates the expression of an efflux pump or pumps capable of extruding Cefminox. portlandpress.com Conversely, in a study of carbapenem-resistant K. pneumoniae, the use of efflux pump inhibitors did not alter the minimum inhibitory concentrations (MICs) of carbapenems, indicating that efflux was not the primary resistance mechanism in those particular isolates. nih.gov This highlights that the contribution of efflux pumps to Cefminox resistance can be species- and strain-dependent.
Table 2: Major Superfamilies of Bacterial Efflux Pumps
| Superfamily | Energy Source | Bacterial Type | Key Examples | Potential Role in Cefminox Resistance |
| Resistance-Nodulation-Cell Division (RND) | Proton Motive Force | Gram-Negative | AcrAB-TolC (E. coli), MexXY-OprM (P. aeruginosa) nih.gov | Can extrude various β-lactams; overexpression may reduce susceptibility. frontiersin.org |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-Positive & Gram-Negative | NorA (S. aureus), MdfA (E. coli) mdpi.commicropspbgmu.ru | Implicated in resistance in C. glutamicum via regulation by CarR. portlandpress.com |
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-Positive & Gram-Negative | MacB (E. coli) micropspbgmu.ru | Broad substrate specificity; potential for involvement. |
| Small Multidrug Resistance (SMR) | Proton Motive Force | Gram-Positive & Gram-Negative | EmrE (E. coli) | Typically transport smaller cationic compounds. |
| Multidrug and Toxic Compound Extrusion (MATE) | Na+ or H+ Gradient | Gram-Positive & Gram-Negative | NorM (Vibrio parahaemolyticus) | Primarily extrude cationic drugs. |
Mutational Analysis and In Vitro Selection of Resistant Bacterial Strains
The study of resistant strains selected under laboratory conditions provides crucial insights into the genetic basis of resistance. In vitro selection involves exposing a bacterial population to gradually increasing concentrations of an antibiotic and isolating the mutants that survive at higher concentrations. nih.gov Subsequent whole-genome sequencing and mutational analysis of these resistant variants can identify the specific genetic changes responsible for the resistance phenotype. nih.govnih.gov
For β-lactam antibiotics, including Cefminox, resistant mutants selected in vitro frequently harbor mutations in genes associated with the drug's mechanism of action or known resistance pathways. While specific studies on the in vitro selection of Cefminox-resistant mutants are not extensively documented, research on other cephalosporins and carbapenems provides a clear model for the likely mutational targets.
Studies involving the selection of mutants resistant to the siderophore cephalosporin (B10832234) cefiderocol (B606585) have identified mutations in several key areas:
Iron Uptake Systems: Mutations in genes related to siderophore receptors, such as piuC, fptA, and cirA, are common as they prevent the entry of the antibiotic into the cell. nih.govnih.gov
Target Modification: Mutations in the genes encoding PBPs, such as PBP3, are frequently observed, leading to reduced drug affinity. nih.gov
β-Lactamase Regulation: Mutations in the ampC gene or its regulators can lead to the overexpression of this β-lactamase, resulting in enhanced drug hydrolysis. nih.gov
In vitro studies with clinical isolates have also demonstrated the emergence of resistance. For example, surveillance of K. pneumoniae has shown increasing resistance rates to Cefminox over time. jidc.orgnih.gov Agar (B569324) dilution MIC testing against large collections of anaerobic bacteria has established the baseline susceptibility and identified resistant strains, such as specific isolates of B. fragilis and B. thetaiotaomicron, which can then be subjected to genetic analysis. nih.govnih.gov The selection of resistant mutants in the laboratory allows for the controlled study of these evolutionary pathways, linking specific mutations to observable increases in the MIC of Cefminox.
Table 3: Potential Mutational Targets for Cefminox Resistance Identified from In Vitro Studies of β-Lactams
| Gene/Region | Function | Consequence of Mutation | Example Antibiotic Studied |
| ampC | Encodes AmpC β-lactamase | Overexpression leading to increased hydrolysis of Cefminox. | Cefiderocol nih.gov |
| pbp genes (e.g., pbp3) | Encode Penicillin-Binding Proteins | Altered PBP structure reduces binding affinity for Cefminox. | Cefiderocol, Ceftriaxone nih.govnih.gov |
| Porin genes (e.g., ompK36) | Form channels in the outer membrane | Loss or modification of porins reduces drug influx into the periplasm. | Carbapenems nih.gov |
| Regulator genes (e.g., carR) | Control expression of efflux pumps | Upregulation of efflux pumps increases drug expulsion. | Cefminox portlandpress.com |
| Iron transport genes (e.g., cirA) | Siderophore receptors (relevant for siderophore-conjugates) | Impaired drug uptake (less directly relevant for Cefminox unless similar transport is used). | Cefiderocol nih.gov |
Chemical Synthesis and Derivatization Strategies for Cefminox Sodium Hydrate
Semi-Synthetic Production Methodologies
The industrial production of Cefminox (B1203254) primarily relies on semi-synthetic methods, which involve the chemical modification of a cephalosporin (B10832234) nucleus derived from fermentation. biosynth.commedchemexpress.com These multi-step pathways are designed to introduce the specific side chains and functional groups that define Cefminox's structure and activity.
Precursor Compounds and Multi-Step Reaction Pathways
The synthesis of Cefminox begins with a cephalosporin core, often derived from Cephalosporin C, a natural product of the fungus Acremonium chrysogenum, or from 7-aminocephalosporanic acid (7-ACA). biosynth.comwikipedia.orggoogle.com The process involves targeted modifications at the C-3 and C-7 positions of the cephem nucleus. oup.comoup.com
Modification at the C-3 position.
Introduction of the 7α-methoxy group.
Protection of the C-4 carboxylic acid.
Acylation of the 7β-amino group.
Deprotection of the carboxylic acid.
Formation of the sodium salt. google.com
The side chain at the C-7 position is constructed from precursors including D-cysteine. google.comebi.ac.uk A crucial intermediate in this process is 7α-demethoxycefminox, which serves as the direct precursor to Cefminox before the final methoxylation step. oup.comoup.com One synthetic route involves the condensation of a 7α-methoxy cephalosporin intermediate with a side chain derived from D-cysteine. google.com
| Stage | Description | Key Precursors/Intermediates |
| Core Structure | Derivation from natural fermentation products. | Cephalosporin C, 7-aminocephalosporanic acid (7-ACA) |
| Side Chain Synthesis | Preparation of the unique side chain for C-7 acylation. | D-cysteine |
| Key Intermediate | The molecule before the final methoxylation step. | 7α-demethoxycefminox |
| Condensation | Attachment of the side chain to the cephem nucleus. | Cephalosporin intermediate, D-cysteine derivative |
Conversion to Sodium Salt and Hydrate (B1144303) Forms: Crystallization Techniques
The final steps in the manufacturing process involve the conversion of the Cefminox acid into its more stable and soluble sodium salt hydrate form. This is typically achieved through crystallization. Various hydrate forms, including hexahydrates and heptahydrates, have been reported. google.comgoogle.com
A common method is antisolvent crystallization, where a solvent in which Cefminox sodium is soluble (like water) is mixed with an antisolvent (like ethanol) to induce precipitation. researchgate.netthieme-connect.com Research has focused on optimizing this process to control crystal size, improve purity, and maximize yield. researchgate.net
Continuous crystallization using a multistage mixed suspension mixed product removal (MSMPR) crystallizer has been explored as a modern alternative to batch processing. researchgate.netacs.org This technique offers better control over crystal properties. In one study, an 18% aqueous solution of Cefminox sodium was fed into the crystallizer with ethanol (B145695) as the antisolvent. thieme-connect.com Optimal conditions were identified to achieve a high yield and specific particle size. thieme-connect.com
| Crystallization Parameter | Finding/Observation | Reference |
| Technique | Antisolvent crystallization is a common method. | researchgate.netthieme-connect.com |
| Solvent/Antisolvent | Water is used as the solvent and ethanol as the antisolvent. | thieme-connect.com |
| Process Type | Continuous crystallization in MSMPR crystallizers has been successfully investigated. | researchgate.netacs.org |
| Optimization | Process parameters (flow rate, temperature, seeding) are adjusted to control yield and particle size. | researchgate.netthieme-connect.com |
| Hydrate Forms | Heptahydrate and hexahydrate crystalline forms are known. | google.comgoogle.comgoogle.com |
Biocatalytic and Enzymatic Synthesis Approaches
To overcome challenges associated with chemical synthesis, such as low yields and the use of toxic reagents, biocatalytic methods are being investigated. oup.comrsc.org These approaches use enzymes or whole-cell systems to perform specific chemical transformations with high selectivity.
Enzymatic Introduction of the 7α-Methoxy Group
The chemical introduction of the 7α-methoxy group is a particularly challenging step in cephamycin synthesis. oup.com An enzymatic alternative offers a promising "green" approach. This biological methoxylation is understood to be a two-step reaction catalyzed by enzymes found in cephamycin-producing organisms like Streptomyces clavuligerus. oup.comresearchgate.net
First, a 2-oxoglutarate-dependent oxygenase, such as CmcJ, hydroxylates the C-7 position of the cephalosporin nucleus. researchgate.net Subsequently, an S-adenosylmethionine (SAM)-dependent O-methyltransferase, like CmcI, transfers a methyl group from SAM to the newly formed 7α-hydroxyl group, completing the methoxylation. researchgate.net
Application of Cell-Free Extracts from Streptomyces clavuligerus
Research has demonstrated the feasibility of using cell-free extracts from Streptomyces clavuligerus to synthesize Cefminox. oup.comnih.gov In these in vitro systems, 7α-demethoxycefminox is used as the substrate. oup.comebi.ac.ukoup.com The enzymatic reaction requires the presence of several co-substrates to function. oup.comnih.gov
Reaction Components for Enzymatic Synthesis of Cefminox
Enzyme Source: Cell-free extract of S. clavuligerus ATCC 27064 oup.com
Substrate: 7α-demethoxycefminox oup.com
Co-substrates: α-ketoglutarate, L-ascorbic acid, FeSO₄, S-adenosyl-L-methionine (SAM) oup.comebi.ac.uknih.gov
While the successful conversion of 7α-demethoxycefminox to Cefminox was confirmed, studies found the conversion rate to be quite low. oup.comoup.comebi.ac.uk The same enzymatic system was significantly more efficient at converting Cephalosporin C into its 7α-methoxy derivative, suggesting the enzymes in S. clavuligerus have a lower specificity for the Cefminox precursor. oup.comoup.com Despite the low yield, these findings highlight the potential for developing an enzymatic process to replace the corresponding chemical steps in Cefminox production. oup.comoup.comoup.com
Structure-Activity Relationship (SAR) Studies in Chemical Modification
The specific structural features of Cefminox are directly linked to its antibacterial activity and stability. SAR studies help to understand the contribution of each part of the molecule.
β-Lactam Ring: This four-membered ring is the core pharmacophore of all β-lactam antibiotics and is essential for inhibiting the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. wikipedia.orgpatsnap.com
7α-Methoxy Group: This group provides steric hindrance that protects the β-lactam ring from hydrolysis by β-lactamase enzymes, a common bacterial resistance mechanism. oup.comnih.gov This feature increases Cefminox's spectrum of activity compared to cephalosporins lacking this group. oup.com
C-3 Side Chain: The (1-methyl-1H-tetrazol-5-yl)thiomethyl group at the C-3 position also plays a role in the pharmacokinetic properties and antibacterial activity of the molecule.
Recent research has also uncovered novel activities based on Cefminox's structure. A study using virtual screening identified Cefminox as a dual agonist of the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ). medchemexpress.comfrontiersin.org This dual agonism, which is independent of its antibiotic activity, has shown therapeutic potential in models of pulmonary arterial hypertension. medchemexpress.comfrontiersin.org This discovery opens avenues for designing new Cefminox analogs where the antibiotic activity could be minimized while enhancing the IP/PPARγ agonist effects for non-antibiotic therapeutic applications. frontiersin.org
Impact of Side Chain Modifications on Antimicrobial Efficacy
The antimicrobial profile of Cefminox is significantly influenced by the specific chemical moieties attached to its core 7-aminocephem nucleus. Modifications at the C-7 and C-3 positions are particularly critical in defining its spectrum of activity, potency, and stability against bacterial resistance mechanisms, most notably β-lactamase enzymes.
A pivotal feature of Cefminox is the methoxy (B1213986) group at the C-7α position, which classifies it as a cephamycin. This modification provides substantial stability against a wide array of β-lactamases, enzymes produced by bacteria that inactivate many β-lactam antibiotics. oup.comtoku-e.com The impact of this 7α-methoxy group is clearly demonstrated when comparing Cefminox to its direct precursor, 7α-demethoxycefminox. Research has shown that Cefminox is significantly more active against certain β-lactamase-producing organisms. For instance, against a strain of Proteus vulgaris that produces cephalosporinase (B13388198), Cefminox exhibits a minimum inhibitory concentration (MIC) that is substantially lower than that of its demethoxy counterpart, highlighting the crucial role of the methoxy group in overcoming this specific resistance mechanism. oup.com
The side chain at the C-7β position, an amino acid moiety derived from D-cysteine, is another distinguishing feature of Cefminox. nih.gov This particular side chain, (2-D-amino-2-carboxyethylthioacetoamido), contributes to the compound's potent bactericidal activity. oup.com Studies comparing Cefminox with other cephamycins, such as cefoxitin (B1668866), reveal differences in efficacy that can be attributed to these side-chain structures. While both are stable to β-lactamases, Cefminox often shows improved activity against various Gram-negative bacteria. nih.gov Its unique C-7 side chain is believed to contribute to a strong bactericidal effect that can be greater than what its MIC value alone might suggest. nih.gov
| Compound | Side Chain Modification | MIC against P. vulgaris GN 76/C-1 (μg/mL) |
|---|---|---|
| Cefminox | Contains 7α-methoxy group | 0.39 oup.com |
| 7α-Demethoxycefminox | Lacks 7α-methoxy group | >100 oup.com |
Rational Design and Synthesis of Cefminox Analogs
The development of Cefminox itself is an example of rational drug design, where specific structural modifications were made to a parent cephalosporin structure to improve its therapeutic properties. A primary goal was to enhance stability against the ever-present threat of bacterial β-lactamases. The introduction of the 7α-methoxy group was a deliberate strategy to create a cephamycin structure resistant to enzymatic degradation, a known liability for many earlier cephalosporins. oup.com This design choice successfully expanded the antibiotic's spectrum to include many resistant Gram-negative pathogens. nih.gov
The synthesis of Cefminox often starts from a precursor such as 7α-demethoxycefminox. oup.com A key step in the synthesis is the introduction of the methoxy group at the 7α-position. This can be achieved through chemical methods, although these processes can face challenges, including low yields and the production of toxic waste. oup.com As an alternative, enzymatic synthesis has been explored. Cell-free extracts from Streptomyces clavuligerus, a known producer of cephamycins, have been used to catalyze the 7α-methoxylation of 7α-demethoxycefminox to produce Cefminox. oup.comoup.com While demonstrating the potential for a more environmentally benign process, the conversion efficiency for the Cefminox precursor was found to be relatively low compared to other substrates like cephalosporin C. oup.com
The rational design of new Cefminox analogs focuses on modifying the C-3 and C-7 side chains to further optimize the antimicrobial profile. The goal of such derivatization includes:
Broadening the Spectrum: Altering the side chains could enhance activity against bacteria that are less susceptible to the parent compound.
Increasing Potency: Modifications may lead to a higher affinity for the target penicillin-binding proteins (PBPs) of key pathogens.
Overcoming New Resistance: As new β-lactamases emerge, novel analogs can be designed to resist these specific enzymes.
The synthesis of such analogs would involve similar chemical pathways, utilizing different starting materials to introduce novel side chains. For example, by using different substituted thiols, a variety of C-3 side chains could be introduced, potentially modulating the compound's activity and pharmacokinetic profile. Similarly, employing different amino acid derivatives in the acylation of the 7-amino group could yield a library of C-7 analogs. google.com
Modern computational techniques, such as virtual screening, represent a powerful tool for the rational design of new analogs. Although a study using this method identified Cefminox as a dual agonist for non-antibiotic targets (IP and PPARγ), the methodology itself is highly applicable to antibiotic design. nih.gov By modeling the interactions between potential Cefminox analogs and bacterial PBP or β-lactamase structures, researchers can predict which modifications are most likely to yield improved antimicrobial efficacy before undertaking complex chemical synthesis. nih.govfrontiersin.org
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|
| Bacteroides fragilis group | 4.0 nih.gov | 16.0 nih.gov |
| Prevotella/Porphyromonas spp. | 0.25 nih.gov | 2.0 nih.gov |
| Fusobacterium spp. | 0.125 nih.gov | 0.5 nih.gov |
| Anaerobic cocci | 1.0 nih.gov | 16.0 nih.gov |
Degradation Pathways and Stability Profiling in Pharmaceutical Development
Forced Degradation Studies Under Stress Conditions
Forced degradation, or stress testing, is a critical component of pharmaceutical development, aimed at elucidating the intrinsic stability of a drug substance. By subjecting the compound to conditions more severe than accelerated stability testing, potential degradation pathways can be identified, and stability-indicating analytical methods can be developed. In the case of Cefminox (B1203254) sodium hydrate (B1144303), forced degradation studies have been conducted to understand its behavior under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.
A key study involved subjecting Cefminox sodium to acid, base, and heat stress to intentionally generate degradation products. oup.com This approach facilitates the identification of impurities that may form during storage and handling, ensuring that the analytical methods used for quality control are capable of detecting them. oup.com
Acidic Hydrolysis Mechanisms
Under acidic conditions, Cefminox sodium undergoes degradation, primarily through the hydrolysis of its core beta-lactam ring, a characteristic vulnerability of cephalosporins. In a forced degradation study, Cefminox sodium was exposed to 0.1 mM hydrochloric acid and heated in a water bath at 100°C for two minutes to induce degradation. oup.com This process leads to the formation of several degradation products. The acidic environment catalyzes the opening of the four-membered beta-lactam ring, rendering the molecule inactive. While the specific structures of all acid-induced degradants of Cefminox are not fully detailed in the available literature, the general mechanism for cephalosporins involves the formation of a penillic acid-type rearrangement or other products resulting from the cleavage of the beta-lactam bond. ptfarm.plresearchgate.net
Basic Hydrolysis Mechanisms
Cefminox sodium is particularly susceptible to degradation under basic conditions. A forced degradation experiment was conducted by dissolving 5 mg of Cefminox sodium in 0.1 mL of 0.1 mM sodium hydroxide (B78521) for three minutes. oup.com The solution was then neutralized with hydrochloric acid. oup.com Similar to other cephalosporins, the primary mechanism of degradation in a basic medium is the hydrolysis of the β-lactam ring. ptfarm.pl This reaction is typically rapid and leads to a loss of antibacterial activity. ptfarm.pl The resulting degradation products are formed through the cleavage of the amide bond within the beta-lactam ring, a process that is significantly accelerated in the presence of hydroxide ions.
Oxidative Degradation Pathways
Oxidative stress represents another significant degradation pathway for many pharmaceuticals, including cephalosporins. While specific studies detailing the oxidative degradation of Cefminox sodium hydrate were not found in the provided search results, general knowledge of cephalosporin (B10832234) chemistry suggests that the sulfur atom in the dihydrothiazine ring is susceptible to oxidation. jetir.org This can lead to the formation of sulfoxide (B87167) or sulfone derivatives. Forced degradation studies for other cephalosporins, such as cefpirome (B1668871) sulfate (B86663) and cefdinir (B1668824), have utilized hydrogen peroxide to simulate oxidative conditions. ptfarm.plsphinxsai.com Such studies are crucial for understanding the potential impact of atmospheric oxygen or residual oxidizing agents from the manufacturing process on the stability of Cefminox sodium.
Photolytic Degradation Processes
Photostability is a critical quality attribute for pharmaceutical products. The ICH guidelines recommend exposing drug substances to light to assess their potential for photolytic degradation. jetir.org Although specific photolytic degradation studies for this compound are not detailed in the provided search results, studies on other cephalosporins like cefdinir and cefpirome sulfate have shown that exposure to light can induce degradation. ptfarm.plsphinxsai.com The energy from UV or visible light can promote chemical reactions, leading to the formation of various degradation products. For cephalosporins, this can involve complex transformations of the core structure and its side chains.
Characterization of Degradation Products and Impurities
The identification and characterization of degradation products are essential for ensuring the safety and efficacy of a drug product. Modern analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are powerful tools for separating and identifying impurities. oup.com
Identification of Unknown Impurities and Isomers
A comprehensive study utilized liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) to separate and characterize unknown impurities and isomers in Cefminox sodium. oup.com This advanced analytical approach allowed for the identification of thirteen degradation products. oup.comebi.ac.uk The structures of these impurities were elucidated by analyzing their fragmentation patterns in the mass spectrometer (MSⁿ). oup.comebi.ac.uk
The study successfully developed a new HPLC-gradient elution method that could effectively separate Cefminox from its degradation products and intermediates. oup.com The use of a volatile acid in the mobile phase, such as a 0.1% acetic acid aqueous solution, was crucial for compatibility with mass spectrometry. oup.com The structures of the thirteen degradation products were deduced based on high-resolution mass spectrometry data, assisted by UV spectra and the results of the stress testing. oup.comebi.ac.uk The forming mechanisms of these degradation products were also investigated, providing a deeper understanding of the stability profile of Cefminox sodium. oup.comebi.ac.uk
Below is a data table summarizing the forced degradation conditions used in a key study on Cefminox sodium.
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acidic Degradation | 0.1 mM Hydrochloric Acid | 100°C (water bath) | 2 minutes |
| Basic Degradation | 0.1 mM Sodium Hydroxide | Not specified | 3 minutes |
| Thermal Degradation | Not specified | 100°C (water bath) | 2 hours |
Table generated from data in the referenced study. oup.com
Elucidation of Mass Fragmentation Pathways
The structural characterization of cefminox and its impurities has been successfully achieved using electrospray ionization (ESI) tandem mass spectrometry (MSn). oup.com This technique provides detailed information about the fragmentation patterns of the protonated molecules, which is essential for deducing the structures of the degradation products. oup.comresearchgate.net
A study utilizing liquid chromatography combined with ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) identified and characterized 13 impurities in cefminox sodium. oup.com The fragmentation pathways of these impurities were investigated through multi-stage tandem mass spectrometry (MSn, where n=1–6) in positive ESI mode. oup.com This allowed for the prediction of elemental compositions and formulas for both the parent ions and their fragments, providing valuable information for structural elucidation. oup.com
Mechanistic Insights into Impurity Formation
Forced degradation studies are instrumental in understanding how this compound breaks down under various stress conditions, providing insights into the mechanisms of impurity formation. nih.govjpsbr.org These studies typically involve exposing the drug substance to heat, acidic and basic conditions, light, and oxidation. oup.comnih.gov
Key degradation pathways and impurity formation mechanisms include:
Hydrolysis: Cefminox is susceptible to hydrolysis under both acidic and basic conditions. oup.comjpsbr.org Acid degradation can be induced by heating in a dilute acid solution (e.g., 0.1 mM hydrochloric acid at 100°C), while basic degradation can be observed by exposure to a dilute base (e.g., 0.1 mM sodium hydroxide). oup.com
Oxidation: Oxidative degradation can be initiated by exposure to agents like hydrogen peroxide. oup.com One notable impurity is formed through this pathway. oup.com
Thermal Degradation: Heating the solid drug substance (e.g., at 105°C for 2 hours) can lead to the formation of degradation products. oup.com
Photodegradation: Exposure to ultraviolet light (e.g., at 254 and 365 nm) can also cause degradation. oup.com Isomerization and dimerization are potential non-oxidative photodegradation processes. jpsbr.org
These forced degradation studies help to generate a degradation profile that is similar to what might be observed under formal stability testing conditions, aiding in the development of more stable formulations. nih.gov
Advanced Analytical Methodologies for Impurity Detection and Quantification
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-performance liquid chromatography (HPLC) is a primary technique for separating and quantifying cefminox and its related impurities. jpsbr.orgnifdc.org.cn A new HPLC-gradient elution method has been developed for the detection of impurities in cefminox sodium, demonstrating improved separation and peak patterns compared to official methods. oup.com
A common approach involves using a reversed-phase C18 column. researchgate.netnifdc.org.cn The mobile phase composition is crucial for achieving optimal separation. One effective method utilizes a gradient elution with a mobile phase consisting of an acetic acid aqueous solution (e.g., 0.1%, v/v) and methanol. oup.com Another method employs a phosphate (B84403) buffer solution (pH 2.0) and acetonitrile (B52724) with gradient elution. nifdc.org.cn The use of a volatile acid like acetic acid in the mobile phase is advantageous as it permits the use of LC-MS analysis. oup.com
The following table summarizes a gradient HPLC method developed for cefminox sodium analysis:
| Time (min) | Mobile Phase B (Methanol) Percentage |
| 0 | 10% (hold for 15 min) |
| 35 | 30% (hold for 10 min) |
| 50 | 10% (hold for 10 min) |
Table adapted from a study on cefminox sodium impurity characterization. oup.com
Application of Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
The coupling of liquid chromatography with mass spectrometry (LC-MS) offers a powerful tool for the identification and characterization of unknown impurities. researchgate.net Techniques like LC-IT-TOF-MS and LC-MSn have been successfully applied to the analysis of cefminox sodium and its degradation products. oup.comresearchgate.net
Full scan LC-MS is initially performed to determine the mass-to-charge ratio (m/z) of the protonated molecules of all detected peaks. oup.com Subsequently, LC-MSn experiments are carried out on the compounds of interest to obtain detailed structural information through collision-induced dissociation. oup.com The high resolution and mass accuracy of TOF-MS allow for the prediction of elemental compositions and formulas of impurities and their fragment ions. oup.com
A study identified 13 impurities in cefminox sodium using LC-IT-TOF-MS. The exact mass data for the protonated molecules ([M+H]+) of these impurities were all within a 5 ppm deviation from the theoretical mass. oup.com
Spectroscopic Characterization (e.g., UV Spectra) of Degradants
Ultraviolet (UV) spectroscopy provides additional information that, in conjunction with MS data, aids in the characterization of degradants. researchgate.net The UV spectra of impurities can be compared to that of the parent cefminox molecule. For instance, isomers of cefminox, such as the Δ3-isomer and the C-7 epimer, have been identified and their UV spectra compared to that of cefminox. researchgate.net
Emerging Research Applications and Non Antimicrobial Biological Activities
Modulation of Host Cellular Signaling Pathways
Groundbreaking research has revealed that Cefminox (B1203254) can act on key cellular receptors and signaling molecules, leading to a cascade of downstream effects that are independent of its antimicrobial properties. These findings primarily stem from studies investigating its potential in non-infectious diseases like pulmonary arterial hypertension.
Cefminox has been identified as an agonist for the prostacyclin receptor (IP). medchemexpress.comnih.govmedchemexpress.cnnih.gov The IP receptor is a critical mediator of vasodilation and an inhibitor of smooth muscle cell proliferation. researchgate.net A pivotal study, which used virtual screening techniques to identify potential dual-targeting agonists, found that Cefminox could activate the IP receptor. nih.govnih.gov This agonistic activity was confirmed in experiments using primary pulmonary artery smooth muscle cells (PASMCs), where the growth-inhibiting effects of Cefminox were partially reversed by the specific IP antagonist, RO113842. nih.gov This demonstrates a direct interaction between Cefminox and the IP receptor, initiating a distinct signaling cascade.
In conjunction with its effect on the IP receptor, Cefminox also functions as a dual agonist by activating the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ). medchemexpress.comnih.govmedchemexpress.cnnih.gov PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular proliferation. nih.govnih.gov The same virtual screening study that identified its IP agonism also highlighted its activity on PPARγ. nih.govnih.gov In cellular models, the inhibitory effect of Cefminox on the proliferation of PASMCs was dose-dependent and significantly weakened by the addition of GW9662, a selective PPARγ antagonist. medchemexpress.comnih.gov This finding confirms that Cefminox's biological effects are, in part, mediated through the activation of PPARγ. nih.gov
A direct consequence of the activation of the prostacyclin receptor (IP) by Cefminox is the upregulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) production. medchemexpress.comnih.govnih.gov As a key second messenger, cAMP is integral to many biological processes, including the inhibition of smooth muscle cell growth. nih.govresearchgate.net Research demonstrated that in PASMCs where cAMP levels were suppressed by hypoxic conditions, treatment with Cefminox led to a significant enhancement of cAMP production. nih.govnih.gov This effect was negated by the IP receptor antagonist RO113842, confirming that Cefminox boosts cAMP levels by signaling through the IP receptor pathway. nih.gov
Cefminox exerts significant influence over the PTEN/Akt/mTOR signaling pathway, a critical axis that governs cell growth, proliferation, and survival. medchemexpress.comnih.gov Research has shown that Cefminox upregulates the expression of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog). nih.govnih.govmedchemexpress.com This upregulation of PTEN is linked to Cefminox's agonistic activity on PPARγ. nih.govnih.gov The increased expression of PTEN, a negative regulator of the PI3K/Akt pathway, leads to the subsequent inhibition of Akt and mTOR phosphorylation. nih.govnih.gov This inhibitory effect on the Akt/mTOR signaling cascade is a key mechanism behind Cefminox's ability to suppress the proliferation of PASMCs in hypoxic conditions. medchemexpress.comnih.gov
Table 1: Effect of Cefminox on Key Proteins in the PTEN/Akt/mTOR Pathway in PASMCs
| Target Protein | Observed Effect of Cefminox Treatment | Downstream Consequence | Supporting Evidence |
|---|---|---|---|
| PTEN (mRNA) | Increased expression under normoxic and hypoxic conditions. | --- | nih.gov |
| PTEN (Protein) | Increased expression under normoxic and hypoxic conditions. | Inhibition of Akt phosphorylation. | medchemexpress.comnih.gov |
| Akt (p-Akt) | Decreased phosphorylation. | Inhibition of mTOR phosphorylation. | nih.gov |
| mTOR (p-mTOR) | Decreased phosphorylation. | Inhibition of cell proliferation. | nih.gov |
Investigation of Metabolic Regulatory Effects in Disease Models
Recent investigations have expanded the non-antimicrobial profile of Cefminox to include metabolic regulation, with a particular focus on its effects in models of nonalcoholic fatty liver disease (NAFLD).
These findings were corroborated in an in vitro model using human WRL-68 hepatic cells. nih.govresearchgate.net When these cells were induced into a state of steatosis by exposure to free fatty acids (FFAs), subsequent treatment with Cefminox led to a discernible decrease in lipid accumulation, as observed through Nile red staining and flow cytometry. nih.govresearchgate.net
Mechanistically, Cefminox appears to modulate the expression of key genes involved in lipid metabolism. In both the HFHSD mouse model and the FFA-treated WRL-68 cells, Cefminox treatment reversed the heightened expression of genes associated with de novo lipogenesis, including ACC1 (Acetyl-CoA Carboxylase 1) and SREBP-1c (Sterol Regulatory Element-Binding Protein-1c). nih.govnih.gov Furthermore, in the treated WRL-68 cells, Cefminox increased the expression of genes that facilitate fatty acid oxidation, such as PPARα, PCK1, and ACSL4. nih.govnih.gov These results suggest that Cefminox improves fatty liver conditions by concurrently inhibiting fatty acid synthesis and promoting fatty acid oxidation. nih.govnih.gov
Table 2: Regulatory Effects of Cefminox Sodium (CMNX) on Key Metabolic Genes
| Model System | Gene | Function | Effect of CMNX Treatment |
|---|---|---|---|
| HFHSD Mice & WRL-68 Cells | ACC1 | Fatty Acid Synthesis | Expression Reversed/Decreased |
| HFHSD Mice & WRL-68 Cells | SREBP-1c | Fatty Acid Synthesis | Expression Reversed/Decreased |
| HFHSD Mice & WRL-68 Cells | CYP2E1 | Oxidative Stress | Expression Reversed |
| WRL-68 Cells | PPARα | Fatty Acid Oxidation | Increased Expression |
| WRL-68 Cells | PPARγ | Lipid Metabolism | Increased Expression |
| WRL-68 Cells | PCK1 | Gluconeogenesis | Increased Expression |
| WRL-68 Cells | ACSL4 | Fatty Acid Activation | Increased Expression |
Table of Compounds
| Compound Name | Class/Function |
|---|---|
| Cefminox sodium hydrate (B1144303) | Cephalosporin (B10832234) Antibiotic, IP/PPARγ Agonist |
| RO113842 | Prostacyclin Receptor (IP) Antagonist |
| GW9662 | PPARγ Antagonist |
| Iloprost | Prostacyclin Analog |
| Rosiglitazone | PPARγ Agonist |
| Acetyl-CoA Carboxylase 1 (ACC1) | Enzyme in Fatty Acid Synthesis |
| Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Transcription Factor for Lipogenesis |
| Cytochrome P450 2E1 (CYP2E1) | Enzyme involved in Oxidative Stress |
| Peroxisome Proliferator-Activated Receptor-Alpha (PPARα) | Nuclear Receptor for Fatty Acid Oxidation |
| Phosphoenolpyruvate Carboxykinase 1 (PCK1) | Enzyme in Gluconeogenesis |
| Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) | Enzyme in Fatty Acid Metabolism |
| Phosphatase and Tensin Homolog (PTEN) | Tumor Suppressor, Phosphatase |
| Protein Kinase B (Akt) | Serine/Threonine Kinase |
| Mammalian Target of Rapamycin (mTOR) | Serine/Threonine Kinase |
Effects on Key Fatty Acid Metabolism Enzymes (e.g., ACC1, SREBP-1c, CYP2E1)
Recent studies have highlighted the potential of Cefminox sodium to modulate lipid metabolism, particularly in the context of nonalcoholic fatty liver disease (NAFLD). Research has shown that Cefminox sodium can alleviate hepatic fatty accumulation by influencing the expression of key enzymes involved in fatty acid synthesis and oxidation. nih.govnih.gov
In animal and cell models of NAFLD, treatment with Cefminox sodium has been observed to reverse the enhanced expression of several critical enzymes. nih.govnih.gov Specifically, the expression of Acetyl-CoA Carboxylase 1 (ACC1) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), both of which are crucial for de novo lipogenesis, was significantly decreased following treatment with Cefminox sodium. nih.gov Additionally, the expression of Cytochrome P450 2E1 (CYP2E1), an enzyme implicated in oxidative stress and the progression of liver disease, was also reduced. nih.govnih.gov These findings suggest that Cefminox sodium helps to restrain fatty acid synthesis. nih.govnih.gov
Conversely, the expression of other important metabolic regulators was increased in Cefminox sodium-treated liver cells. nih.govnih.gov This includes Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), which are involved in facilitating fatty acid oxidation. nih.govnih.gov
The modulatory effects of Cefminox sodium on these key enzymes are summarized in the table below.
| Enzyme | Function | Effect of Cefminox Sodium Treatment |
| ACC1 (Acetyl-CoA Carboxylase 1) | Rate-limiting enzyme in de novo fatty acid synthesis. | Decreased expression nih.gov |
| SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) | Transcription factor that activates genes involved in fatty acid and cholesterol synthesis. | Decreased expression nih.gov |
| CYP2E1 (Cytochrome P450 2E1) | Involved in the metabolism of xenobiotics and associated with oxidative stress in NAFLD. | Decreased expression nih.govnih.gov |
Nanomaterial Integration and Novel Bio-Conjugates
The integration of Cefminox sodium with nanomaterials represents a promising frontier in enhancing its therapeutic efficacy and expanding its applications.
Synthesis and Characterization of Cefminox Sodium Carbon Nanodots (CS-CDs)
Researchers have successfully synthesized Cefminox sodium carbon nanodots (CS-CDs) using Cefminox sodium as the sole precursor. nih.govacs.org This synthesis is achieved through a rapid, one-step microwave method. nih.govacs.org These CS-CDs are a type of carbon nanodot, which are small carbon nanoparticles that have garnered significant attention for their excellent fluorescence properties, water solubility, biocompatibility, and low toxicity. nih.govacs.org Characterization of these CS-CDs has shown that they retain a portion of the active structure of the original Cefminox sodium drug. nih.govacs.org
Enhanced Antibacterial Efficacy through Nanoconjugation
The conjugation of Cefminox sodium into carbon nanodots has been shown to enhance its antibacterial properties. nih.govacs.org Studies on other antibiotics conjugated with nanoparticles have demonstrated that this approach can improve antibacterial potential. nih.govmdpi.com In the case of CS-CDs, it is believed that they act similarly to the parent drug by interfering with bacterial cell wall synthesis. nih.govacs.org This action primarily targets the growth process of bacteria, including inhibiting the synthesis of important proteins, DNA, and RNA, ultimately leading to the rupture of bacterial walls and membranes. nih.govacs.org The nanoconjugation appears to amplify this effect.
Dual-Functionality: Bacterial Detection and Therapeutic Applications of CS-CDs
A significant advantage of CS-CDs lies in their dual functionality. nih.govacs.org Leveraging their inherent fluorescence properties, CS-CDs can be used for the rapid and quantitative detection of bacteria. nih.govacs.org This has been demonstrated in the context of detecting E. coli in blood samples, offering a potential new tool for diagnosing bloodstream infections. nih.govacs.org
Simultaneously, these CS-CDs can be used for the effective treatment of such infections. nih.govacs.org This dual capability of detection and therapy makes CS-CDs a promising platform for theranostics, an approach that combines diagnostics and therapeutics. This could be particularly valuable for managing bloodstream infections where rapid identification and immediate treatment are crucial. nih.govacs.orgresearcher.life
Future Research Directions and Translational Perspectives
Application of Advanced Spectroscopic and Structural Biology Techniques
The detailed characterization of Cefminox (B1203254) sodium hydrate (B1144303) and its interactions with biological targets is crucial for understanding its mechanism of action and for the development of new applications. Advanced spectroscopic and structural biology techniques are at the forefront of this endeavor.
Researchers have utilized liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) to separate and characterize unknown impurities and isomers of Cefminox sodium. ebi.ac.uk This technique, with its multi-stage tandem mass spectrometry capabilities (MSn), has been instrumental in deducing the structures of degradation products and understanding their formation mechanisms. ebi.ac.uk Further application of such high-resolution mass spectrometry can continue to ensure the quality and stability of Cefminox preparations. ebi.ac.uk
In addition to mass spectrometry, other spectroscopic methods play a vital role. Ultraviolet-visible (UV-Vis) spectrophotometry and infrared (IR) spectrophotometry are standard methods for the identification and comparison of Cefminox sodium with reference standards. nihs.go.jp Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, and techniques like circular dichroism spectroscopy could be employed to study conformational changes in target proteins upon binding of Cefminox. ebi.ac.uk
The following table summarizes the application of various spectroscopic techniques in the study of Cefminox sodium hydrate:
| Spectroscopic Technique | Application in this compound Research | Key Findings/Potential |
| LC-IT-TOF-MS | Separation and characterization of impurities and isomers. ebi.ac.uk | Elucidation of degradation pathways and impurity structures. ebi.ac.uk |
| UV-Vis Spectrophotometry | Identification and comparison with reference standards. nihs.go.jp | Confirms the identity of the compound based on its electronic absorption. nihs.go.jp |
| Infrared Spectrophotometry | Identification and comparison with reference standards. nihs.go.jp | Provides information on the functional groups present in the molecule. nihs.go.jp |
| NMR Spectroscopy | Structural determination. nihs.go.jp | Confirms the chemical structure and connectivity of atoms. nihs.go.jp |
| Circular Dichroism | Studying conformational changes in target proteins. ebi.ac.uk | Can reveal how Cefminox binding affects the secondary and tertiary structure of its targets. ebi.ac.uk |
Computational Modeling and Virtual Screening in Drug Discovery
Computational approaches are revolutionizing drug discovery by enabling the rapid screening of large compound libraries and the prediction of drug-target interactions. Cefminox has been identified through such methods for novel therapeutic applications beyond its antimicrobial properties.
A significant finding from virtual screening of the ZINC database was the identification of Cefminox as a dual agonist of the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor-gamma (PPARγ). frontiersin.orgchemsrc.com This discovery has opened up its potential use in treating pulmonary arterial hypertension (PAH). frontiersin.org The study demonstrated that Cefminox could inhibit the growth of pulmonary artery smooth muscle cells, suggesting a therapeutic efficacy comparable to existing treatments for PAH. frontiersin.org
Furthermore, computational studies, often referred to as computer-aided drug design (CADD), are instrumental in identifying potential new drug candidates from existing libraries of approved drugs. targetmol.comnih.gov Techniques like molecular docking are used to predict the binding affinity of compounds to specific protein targets. targetmol.com Cefminox sodium, being an FDA-approved drug, is part of libraries used for such virtual screening efforts, which could lead to the repurposing of this antibiotic for other diseases. nih.govmedchemexpress.com For instance, machine learning algorithms, such as Random Forest regression, are being used to build models that can predict the biological activity of compounds. nih.gov
The table below outlines the key computational approaches and their applications related to Cefminox:
| Computational Approach | Application | Notable Finding |
| Virtual Screening | Identification of new biological targets for Cefminox. frontiersin.org | Identified Cefminox as a dual agonist of IP and PPARγ, with potential for treating pulmonary hypertension. frontiersin.orgchemsrc.com |
| Molecular Docking | Predicting the binding of Cefminox to protein targets. targetmol.com | Part of screening libraries to identify compounds with high affinity to therapeutic targets, such as those for COVID-19. targetmol.com |
| Machine Learning (e.g., Random Forest) | Predicting biological activity and drug efficacy. nih.gov | Used to build models for identifying potential drug candidates from large datasets. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling and predicting the physicochemical properties and biological activities of cephalosporins. frontiersin.org | Development of models to predict the absorption and potential toxicity of cephalosporins. frontiersin.org |
Bioengineering and Synthetic Biology Approaches for Optimized Production
The production of Cefminox, a semi-synthetic cephamycin biosynth.com, relies on chemical modifications of a cephalosporin (B10832234) nucleus, often derived from fermentation processes. biosynth.com Bioengineering and synthetic biology offer promising avenues to enhance the efficiency and sustainability of its production.
While specific research on the bioengineered production of Cefminox is not extensively detailed in the provided results, the broader field of cell-free metabolic engineering (CFME) presents significant opportunities. acs.org CFME allows for the construction and optimization of entire synthesis pathways in vitro, which could be applied to improve the yield and purity of key precursors or Cefminox itself. acs.org
Patents related to the preparation of Cefminox sodium describe various chemical synthesis routes. google.comgoogle.com These processes often involve multiple steps and the use of various reagents. google.comgoogle.com Synthetic biology could be employed to design microbial cell factories that produce the Cefminox backbone more efficiently, potentially reducing the number of chemical synthesis steps required. This could lead to a more cost-effective and environmentally friendly manufacturing process.
Future research in this area could focus on:
Metabolic engineering of microbial strains (e.g., Streptomyces or Pichia pastoris) to increase the production of the cephalosporin C precursor. acs.org
Development of cell-free protein synthesis (CFPS) systems to produce the enzymes required for the biosynthetic pathway of Cefminox. acs.org
Enzymatic synthesis to replace some of the chemical steps in the current production process, leading to a greener synthesis route.
Exploration of Novel Therapeutic Strategies Leveraging Non-Antimicrobial Actions
Recent studies have highlighted that Cefminox sodium possesses biological activities beyond its well-established antibacterial effects. frontiersin.orgnih.gov This opens up exciting possibilities for repurposing this drug for new therapeutic indications.
As previously mentioned, the discovery of Cefminox as a dual agonist of the IP receptor and PPARγ has positioned it as a potential treatment for pulmonary arterial hypertension. frontiersin.orgchemsrc.com In a rat model of hypoxia-induced pulmonary hypertension, Cefminox demonstrated therapeutic efficacy. frontiersin.org
Another promising area of research is its effect on metabolic disorders. A study investigating the impact of Cefminox sodium on nonalcoholic fatty liver disease (NAFLD) in mice revealed that it could alleviate hepatic fatty accumulation. nih.gov The proposed mechanism involves the modulation of several pathways, including the reversal of enhanced expression of ACC1, SREBP-1c, and CYP2E1, and the downregulation of ACSL4. nih.gov This suggests that Cefminox could be a novel therapeutic strategy for the early stages of NAFLD. nih.gov
These findings underscore the importance of continued investigation into the non-antimicrobial properties of Cefminox. Future research should aim to:
Further elucidate the molecular mechanisms underlying these non-antimicrobial effects.
Conduct preclinical and clinical studies to validate the efficacy and safety of Cefminox for these new indications.
Explore other potential therapeutic applications based on its interactions with various cellular targets.
The table below summarizes the identified non-antimicrobial actions of Cefminox and their potential therapeutic implications:
| Non-Antimicrobial Action | Potential Therapeutic Application | Key Research Findings |
| Dual Agonist of IP and PPARγ | Pulmonary Arterial Hypertension (PAH) frontiersin.org | Inhibited growth of pulmonary artery smooth muscle cells and showed therapeutic efficacy in a rat model of HPH. frontiersin.org |
| Modulation of Lipid Metabolism | Nonalcoholic Fatty Liver Disease (NAFLD) nih.gov | Reduced hepatic fatty accumulation in a mouse model by reversing the expression of key lipogenic enzymes. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard methods for characterizing the physicochemical properties of Cefminox sodium hydrate?
- Methodological Answer : Key characterization techniques include:
- Optical rotation : Measure using a polarimeter at 20°C, with a solution of 50 mg in 10 mL water, yielding a range of +62° to +72° .
- UV-Vis/IR/NMR spectroscopy : Confirm structural identity via absorption spectra (e.g., UV maxima) and functional group analysis .
- pH determination : Dissolve 0.70 g in 10 mL water; acceptable pH range is 4.5–6.0 .
- Qualitative sodium tests : Flame test or precipitation reactions to verify sodium content .
Q. How is purity assessed for this compound in academic settings?
- Methodological Answer : Purity protocols involve:
- Heavy metals : Limit ≤10 ppm via Method 2 (sulfide precipitation) using 2.0 g sample .
- Arsenic : ≤1 ppm via Method 3 (Gutzeit test) .
- Water content : 18.0–20.0% by Karl Fischer titration .
- Chromatographic purity : HPLC with phosphate buffer (pH 7.0) and resolution ≥10 between analyte and internal standard .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store in hermetic containers to prevent hydration/dehydration. For sterile preparations, ensure bacterial endotoxin levels <0.05 EU/mg and validate sterility via microbial testing .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Control salt/water content : Use peptide content analysis (e.g., HPLC) to standardize active ingredient concentration, especially for cell-based assays .
- Validate solubility : Pre-test batches in 0.05 M phosphate buffer (pH 7.0) to ensure consistent dissolution for in vitro studies .
- Statistical QC : Apply relative standard deviation (RSD) ≤2.0% for HPLC retention times to confirm reproducibility .
Q. What experimental design considerations are critical for evaluating this compound’s antimicrobial activity?
- Methodological Answer :
- Microbial strains : Use Escherichia coli (ATCC 25922) as a standard organism, with inoculum size calibrated to 1×10⁵ CFU/mL .
- Media pH : Adjust to 6.5–6.6 to mimic physiological conditions and avoid pH-dependent efficacy artifacts .
- Dose-response curves : Prepare high/low concentration solutions (40 μg/mL and 20 μg/mL) in phosphate buffer to determine MIC values .
Q. How should researchers resolve contradictions in reported minimum inhibitory concentration (MIC) data?
- Methodological Answer :
- Control variables : Standardize inoculum preparation, incubation temperature (32–35°C), and agar diffusion protocols .
- Cross-validate methods : Compare disk diffusion results with broth microdilution assays to rule out methodological bias .
- Meta-analysis : Aggregate data across studies, stratifying by microbial strain and experimental conditions to identify outliers .
Q. What stability-indicating assays are recommended for forced degradation studies?
- Methodological Answer :
- Hydrolytic degradation : Incubate solutions at 40°C/75% RH for 4 weeks, monitoring pH shifts and HPLC peak purity .
- Oxidative stress : Treat with 0.1% H₂O₂ and analyze via LC-MS to identify degradation byproducts (e.g., sulfoxide derivatives) .
- Photostability : Expose to 1.2 million lux-hours UV light and assess optical rotation/pH changes .
Data Analysis & Reporting
Q. How should NMR data be interpreted to confirm this compound’s structure?
- Methodological Answer :
- Assign peaks : Look for characteristic signals, such as β-lactam protons (δ 3.1–3.5 ppm) and tetrazole methyl groups (δ 1.5 ppm) .
- Quantify hydration : Integrate water proton signals (δ 4.7 ppm) relative to the API to verify heptahydrate stoichiometry .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in antimicrobial studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
